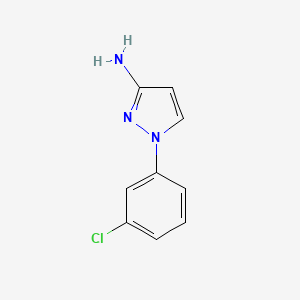
1-(3-chlorophenyl)-1H-pyrazol-3-amine
Cat. No. B8790325
Key on ui cas rn:
65740-38-7
M. Wt: 193.63 g/mol
InChI Key: YDUASLIZTNJBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04149005
Procedure details


In the same apparatus and following the same modalities as in Example 1, 5 g (0.0255 mole) of 1-(m-chlorophenyl)-3-amino-2-pyrazoline were suspended in 25 ml of ethanol with addition of 0.2 g of CuCl, under an oxygen head. Oxidation was concluded after about 3 hours. The oxidized product was recovered as in Example 1, obtaining 3.6 g of 1-(m-chlorophenyl)-3-aminopyrazole, melting at 106°-107° C.


Name
CuCl
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:12][CH2:11][C:10]([NH2:13])=[N:9]2)[CH:5]=[CH:6][CH:7]=1>C(O)C.Cl[Cu]>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[CH:11][C:10]([NH2:13])=[N:9]2)[CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(CC1)N
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
CuCl
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oxidized product was recovered as in Example 1
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(C=C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
